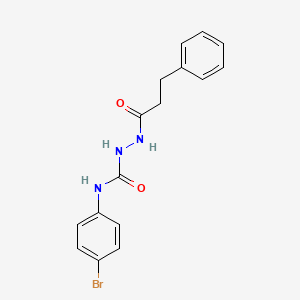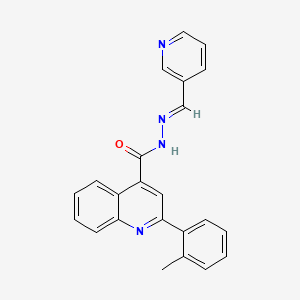![molecular formula C17H18N2S2 B5121434 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Mesitylmethyl)thio]-1,3-benzothiazol-6-amine, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and material science.
作用机制
The mechanism of action of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer cells, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to induce apoptosis, or programmed cell death, which can prevent the growth and spread of cancer cells. Inflammation is a complex process that involves various signaling pathways and enzymes, and 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to inhibit the activity of these enzymes, which can reduce inflammation. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has also been shown to have antibacterial properties, which can be useful in the treatment of bacterial infections.
实验室实验的优点和局限性
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. However, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine.
未来方向
There are several future directions for the study of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs or therapies. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine and its potential toxicity, which can help to optimize its use in various applications.
In conclusion, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine is a chemical compound that has potential applications in various fields, including medicine and material science. Its synthesis method has been optimized to produce high yields and purity, making it suitable for various applications. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine involves a multi-step process that starts with the condensation of 2-aminothiophenol and mesityl oxide in the presence of a catalyst. The resulting product is then reacted with sulfur to obtain the final compound. This method has been optimized to produce 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine in high yields and purity, making it suitable for various applications.
科学研究应用
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential applications in medicine and material science. In medicine, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent. In material science, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been used as a cross-linking agent for polymer synthesis, which can improve the mechanical properties of the resulting materials.
属性
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S2/c1-10-6-11(2)14(12(3)7-10)9-20-17-19-15-5-4-13(18)8-16(15)21-17/h4-8H,9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJROSWEFNNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=C(S2)C=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4,6-Trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)

![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)